molecular formula C8H18O4S2 B14739418 1,1-Bis(ethylsulfonyl)-2-methylpropane CAS No. 6330-46-7

1,1-Bis(ethylsulfonyl)-2-methylpropane

Cat. No.: B14739418
CAS No.: 6330-46-7
M. Wt: 242.4 g/mol
InChI Key: SOYDVBNLPVNEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(ethylsulfonyl)-2-methylpropane is a chemical compound of significant interest in medicinal and oncological research. This bis(ethylsulfonyl) derivative is structurally categorized among 1,2-bis(sulfonyl) compounds, which are investigated for their potential as prodrugs that can liberate short-lived cytotoxic alkylating agents . Researchers explore its application in the development of novel anticancer strategies, particularly those leveraging the Enhanced Permeability and Retention (EPR) effect for tumor-targeted drug delivery . The EPR effect is a unique phenomenon in solid tumors characterized by leaky vasculature, which allows macromolecules and their complexes to accumulate selectively in tumor tissue . In such targeting platforms, a compound like this compound could function as a therapeutic warhead. Its proposed mechanism of action involves spontaneous hydrolysis under physiological conditions to generate highly reactive alkylating species with a tunable, very short half-life (on the order of seconds) . This rapid reaction kinetics is designed to confine the resulting cytotoxic stress primarily within the tumor microenvironment, limiting diffusion and protecting surrounding normal tissues . The research value of this compound lies in its potential to overcome challenges associated with conventional chemotherapy, such as systemic toxicity and the development of drug resistance, by exploiting physicochemical parameters for activity confinement . This compound is For Research Use Only. It is not intended for human or veterinary diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

6330-46-7

Molecular Formula

C8H18O4S2

Molecular Weight

242.4 g/mol

IUPAC Name

1,1-bis(ethylsulfonyl)-2-methylpropane

InChI

InChI=1S/C8H18O4S2/c1-5-13(9,10)8(7(3)4)14(11,12)6-2/h7-8H,5-6H2,1-4H3

InChI Key

SOYDVBNLPVNEPE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(C(C)C)S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(ethylsulfonyl)-2-methylpropane typically involves the reaction of 2-methylpropane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Methylpropane+2Ethylsulfonyl chlorideThis compound+2HCl\text{2-Methylpropane} + 2 \text{Ethylsulfonyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} 2-Methylpropane+2Ethylsulfonyl chloride→this compound+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(ethylsulfonyl)-2-methylpropane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl groups can yield thiols.

    Substitution: The ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(ethylsulfonyl)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing sulfonyl-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(ethylsulfonyl)-2-methylpropane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.

    Protein Modification: Covalent modification of amino acid residues, altering protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison

1,1-Bis(ethylsulfonyl)-2-methylpropane vs. 2-(tert-Butyldisulfanyl)-2-methylpropane
  • Structure :
    • Target compound : Sulfonyl groups (-SO₂C₂H₅) at C1 positions.
    • Analog : Disulfide (-S-S-) group at C2 (tert-butyl substituents) .
  • Reactivity :
    • Sulfonyl groups are electron-withdrawing, enhancing oxidative stability.
    • Disulfides (as in the analog) are redox-active and prone to cleavage under reducing conditions.
  • Applications :
    • Sulfonyl derivatives are often used as stabilizers or sulfonating agents.
    • Disulfides find use in vulcanization or as antioxidants .
This compound vs. 1,1-Dimethylethoxy-2-methylpropane
  • Structure :
    • Target compound : Sulfonyl groups at C1.
    • Analog : Ethoxy (-O-C(CH₃)₃) group at C1 .
  • Physical Properties :
    • Ethoxy derivatives (e.g., 1,1-dimethylethoxy-2-methylpropane) exhibit lower polarity and higher volatility compared to sulfonyl analogs.
    • Heat capacity data for the ethoxy analog: 163.9–353.4 K range, measured via adiabatic calorimetry .

Core Structure Comparison

2-Methylpropane (Isobutane) Derivatives
  • Parent hydrocarbon : Isobutane (2-methylpropane) is a branched alkane with a tetrahedral structure .
  • Derivative Properties :
    • Isobutane : Gas at room temperature (bp: -11.7°C), used as a refrigerant or propellant .
    • Sulfonyl/Disulfide derivatives : Higher molecular weight and polarity result in liquids or solids with elevated boiling points.

Q & A

Q. What are the established synthetic routes for 1,1-Bis(ethylsulfonyl)-2-methylpropane, and how can reaction conditions be optimized?

The synthesis of sulfonyl-containing compounds typically involves sulfonation or nucleophilic substitution reactions. For this compound, a plausible route could involve reacting 2-methylpropane derivatives with ethylsulfonyl chloride under controlled anhydrous conditions. Optimization may include:

  • Temperature control : Elevated temperatures (80–120°C) to enhance reaction kinetics while avoiding decomposition.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) to facilitate sulfonyl group incorporation.
  • Stoichiometric ratios : Maintaining a 2:1 molar ratio of ethylsulfonyl chloride to the core hydrocarbon backbone to ensure bis-functionalization.
    Experimental design frameworks, such as factorial design, can systematically test variables like temperature, solvent polarity, and catalyst loading to identify optimal conditions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ethylsulfonyl group integration and methylpropane backbone structure.
  • Infrared Spectroscopy (IR) : Peaks near 1300–1350 cm⁻¹ (S=O asymmetric stretching) and 1150–1200 cm⁻¹ (S=O symmetric stretching) validate sulfonyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular ion ([M+H]⁺) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve any byproducts.
    Cross-validation using multiple techniques minimizes mischaracterization risks, especially for structurally similar sulfonates .

Q. What safety protocols should be followed when handling this compound?

While specific GHS data for this compound is unavailable, analogous sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) suggest:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Emergency measures : Immediate decontamination of spills with inert absorbents and thorough washing of exposed skin .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound in different solvents?

Density Functional Theory (DFT) simulations can model:

  • Solvent effects : Polarizable continuum models (PCM) to evaluate solvation energies in polar vs. non-polar solvents.
  • Reaction pathways : Transition state analysis for sulfonyl group hydrolysis or nucleophilic substitution.
  • Thermodynamic stability : Gibbs free energy calculations to assess decomposition risks under varying pH or temperature.
    Linking computational results to experimental validation ensures alignment with empirical observations .

Q. How can researchers address discrepancies in experimental data between synthesis batches of this compound?

  • Root-cause analysis : Use Design of Experiments (DoE) to isolate variables (e.g., reagent purity, stirring rates).
  • Statistical tools : ANOVA to identify significant outliers in yield or purity data.
  • Theoretical framework alignment : Revisit reaction mechanisms to identify overlooked intermediates or side reactions. For example, incomplete sulfonation due to moisture contamination could explain variability .

Q. What strategies can isolate and characterize transient intermediates during the synthesis of this compound?

  • In-situ monitoring : ReactIR or Raman spectroscopy to detect short-lived intermediates.
  • Cryogenic trapping : Quench reactions at low temperatures (-78°C) to stabilize reactive species for NMR or X-ray crystallography.
  • Chromatographic separation : Advanced techniques like UPLC coupled with mass spectrometry to resolve intermediates with similar retention times .

Methodological Considerations

  • Theoretical grounding : Anchor research questions in sulfonation chemistry or organosulfur reactivity frameworks to guide hypothesis formulation .
  • Data triangulation : Combine spectroscopic, computational, and chromatographic data to resolve structural ambiguities .
  • Safety-driven design : Preemptively address hazards through risk assessments, even if GHS classifications are unavailable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.